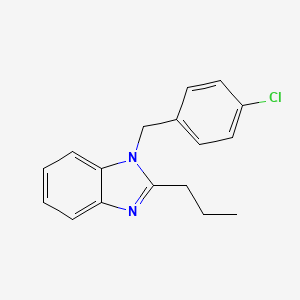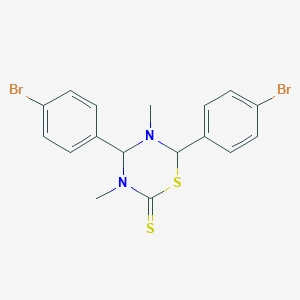![molecular formula C16H13N3O B11049440 2H-Indeno[1,2-d]pyrimidin-2-one, 1,3,4,5-tetrahydro-4-(2-pyridinyl)-](/img/structure/B11049440.png)
2H-Indeno[1,2-d]pyrimidin-2-one, 1,3,4,5-tetrahydro-4-(2-pyridinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,4,5-四氢-4-(2-吡啶基)-2H-茚并[1,2-d]嘧啶-2-酮是一种杂环化合物,属于茚并嘧啶类。该化合物以其稠合环结构为特征,该结构包括茚环和嘧啶环。由于其潜在的生物活性以及在各个领域的应用,它引起了科学界的兴趣。
准备方法
合成路线和反应条件
1,3,4,5-四氢-4-(2-吡啶基)-2H-茚并[1,2-d]嘧啶-2-酮的合成可以通过多种方法实现。一种常见的方法是Biginelli缩合反应,这是一种一锅多组分反应。 该方法通常涉及在酸性条件下醛、β-酮酸酯和尿素或硫脲的缩合 。 微波辐射可用于提高反应速率和产率 .
工业生产方法
在工业环境中,该化合物的合成可能涉及使用连续流动反应器来优化反应条件并提高可扩展性。还考虑使用环境友好且经济高效的催化剂和溶剂,以确保可持续生产。
化学反应分析
反应类型
1,3,4,5-四氢-4-(2-吡啶基)-2H-茚并[1,2-d]嘧啶-2-酮会发生各种化学反应,包括:
氧化: 这种反应可以在化合物中引入含氧官能团。
还原: 这种反应可以还原分子内的双键或其他可还原基团。
取代: 这种反应可以用另一个官能团替换一个官能团,通常使用亲核试剂或亲电试剂。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾(KMnO₄)和三氧化铬(CrO₃)。
还原: 常用的还原剂包括硼氢化钠(NaBH₄)和氢化铝锂(LiAlH₄)。
取代: 常用的试剂包括卤素(例如氯、溴)和亲核试剂(例如胺、醇)。
主要形成的产物
这些反应形成的主要产物取决于所用试剂和条件。例如,氧化可能产生酮或羧酸,而还原可能产生醇或烷烃。
科学研究应用
1,3,4,5-四氢-4-(2-吡啶基)-2H-茚并[1,2-d]嘧啶-2-酮具有多种科学研究应用:
化学: 它被用作合成更复杂分子的构建块,并作为配位化学中的配体。
生物学: 它已显示出作为抗菌剂和抗真菌剂的潜力.
医学: 由于其抑制参与癌细胞增殖的某些酶和途径的能力,正在进行研究以探索其作为抗癌剂的潜力。
工业: 它用于开发具有特定特性的新材料,例如导电性或荧光性。
作用机制
1,3,4,5-四氢-4-(2-吡啶基)-2H-茚并[1,2-d]嘧啶-2-酮的作用机制涉及它与酶和受体等分子靶标的相互作用。它可以通过结合到它们的活性位点来抑制某些酶的活性,从而阻断底物进入。这种抑制会破坏关键的生物途径,从而产生所需的治疗效果。
相似化合物的比较
类似化合物
独特性
1,3,4,5-四氢-4-(2-吡啶基)-2H-茚并[1,2-d]嘧啶-2-酮因其特殊的稠合环结构而独一无二,该结构赋予其独特的化学和生物学性质
属性
分子式 |
C16H13N3O |
|---|---|
分子量 |
263.29 g/mol |
IUPAC 名称 |
4-pyridin-2-yl-1,3,4,5-tetrahydroindeno[1,2-d]pyrimidin-2-one |
InChI |
InChI=1S/C16H13N3O/c20-16-18-14-11-6-2-1-5-10(11)9-12(14)15(19-16)13-7-3-4-8-17-13/h1-8,15H,9H2,(H2,18,19,20) |
InChI 键 |
XEAMRTHIQLMITC-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC=CC=C2C3=C1C(NC(=O)N3)C4=CC=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(3,4-difluorophenyl)-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B11049360.png)
![3-(4-Chlorophenyl)-6-(5-methyl-1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049362.png)
![1-(2-methoxyphenyl)-4-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11049366.png)
![4,5-Dimethoxy-9-(4-methoxyphenyl)naphtho[1,2-d][1,3]dioxole](/img/structure/B11049367.png)
![2-fluoro-N-(5-methyl-1,2-oxazol-3-yl)-5-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzamide](/img/structure/B11049369.png)
![1-[(4-Methoxyphenyl)imino]-4,4,8-trimethyl-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one](/img/structure/B11049373.png)

![2-(6,7-Difluoro-1,3-benzoxazol-2-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B11049387.png)
![4,4,5-trimethyl-8-[(4-phenylpiperazin-1-yl)carbonothioyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11049398.png)
![1H-Pyrrole-2-carboximidamide, N'-[[2-(4-methoxyphenyl)acetyl]oxy]-1,5-dimethyl-](/img/structure/B11049405.png)
![1-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-phenylurea](/img/structure/B11049407.png)

![7-(3-Hydroxyphenyl)-5-oxo-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid](/img/structure/B11049411.png)
![N-({[2-methoxy-5-(trifluoromethyl)phenyl]carbamoyl}oxy)butanimidoyl chloride](/img/structure/B11049414.png)
